Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound characterized by its unique structure, which includes a benzothiophene core substituted with a trifluoromethyl group and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzothiophene as the core structure.
Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using reagents like carbon monoxide in the presence of a catalyst.
Esterification: Finally, the carboxylic acid is converted to its ethyl ester form using ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydroquinones.
Substitution: Substitution reactions at the benzothiophene core can introduce various functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinones: Resulting from reduction reactions.
Substituted Benzothiophenes: Resulting from substitution reactions.
Scientific Research Applications
Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its pharmacological effects, including its potential use as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biological processes.
Comparison with Similar Compounds
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: A quinoline derivative with similar trifluoromethyl substitution.
Ethyl 4-hydroxy-7-trifluoromethyl-1-benzothiophene-2-carboxylate: A benzothiophene derivative with a similar structure.
Uniqueness: Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of the benzothiophene core, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2S/c1-2-17-11(16)9-6-7-4-3-5-8(10(7)18-9)12(13,14)15/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJPEICFPXCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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